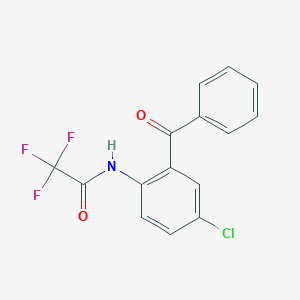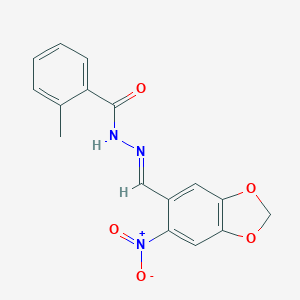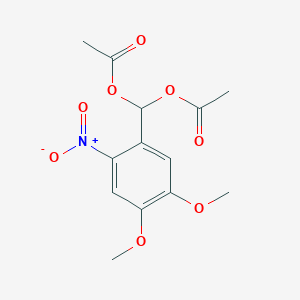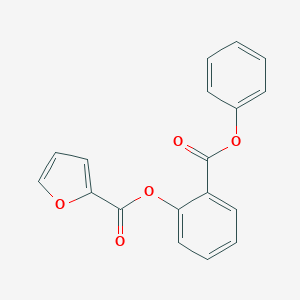
2-(Phenoxycarbonyl)phenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenoxycarbonyl)phenyl 2-furoate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the phenoxycarbonyl group and the furan-2-carboxylate moiety makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxycarbonyl)phenyl 2-furoate typically involves the esterification of furan-2-carboxylic acid with 2-phenoxycarbonylphenol. One common method includes the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the synthesis might involve more robust and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenoxycarbonyl)phenyl 2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl furan-2-carboxylates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(Phenoxycarbonyl)phenyl 2-furoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Furan derivatives are known for their antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for creating high-performance materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Phenoxycarbonyl)phenyl 2-furoate involves its interaction with specific molecular targets in biological systems. The phenoxycarbonyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Known for its antimycobacterial activity.
Dimethyl furan-2,5-dicarboxylate: Used in the synthesis of polymers and as a building block in organic chemistry.
Uniqueness
2-(Phenoxycarbonyl)phenyl 2-furoate stands out due to its dual functional groups, which provide a unique combination of reactivity and stability. This makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
331673-01-9 |
|---|---|
Molekularformel |
C18H12O5 |
Molekulargewicht |
308.3g/mol |
IUPAC-Name |
(2-phenoxycarbonylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C18H12O5/c19-17(22-13-7-2-1-3-8-13)14-9-4-5-10-15(14)23-18(20)16-11-6-12-21-16/h1-12H |
InChI-Schlüssel |
JKAVNLSUGXDGAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[1-(Indan-1-ylidenehydrazono)ethyl]-5-methyl-[1,2,3]triazol-1-yl]furazan-3-ylamine](/img/structure/B387536.png)
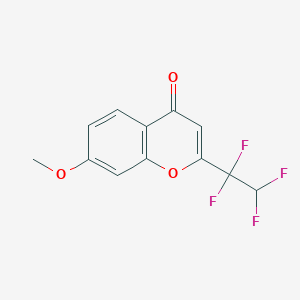
![4-(4-bromophenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B387541.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B387542.png)
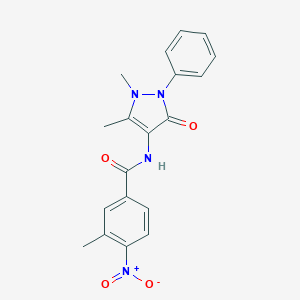
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B387546.png)
![2-Methoxy-4-{[(4-methylphenyl)imino]methyl}phenyl acetate](/img/structure/B387551.png)
![2-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}benzonitrile](/img/structure/B387553.png)
![N'-{4-(diphenylamino)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}acetohydrazide](/img/structure/B387554.png)
![N'-{5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387555.png)
![N'-[(5-bromo-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B387556.png)
